1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Overview

Description

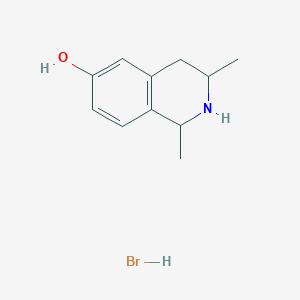

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (C₁₁H₁₄NO·HBr) is a tetrahydroisoquinoline derivative with a hydrobromide salt formulation. The compound features a bicyclic isoquinoline scaffold substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 6, 1, and 2. Its hydrobromide form enhances solubility and stability, making it relevant for pharmaceutical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the hydrogenation of isoquinoline derivatives. One common method includes the reduction of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using hydrogen gas in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available isoquinoline. The process includes steps such as N-alkylation, reduction, and subsequent bromination to yield the hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide undergoes various chemical reactions, including:

Reduction: It can be further reduced to form fully saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Oxidation: Nitrone derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: N-substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Introduction to 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

This compound is a chemical compound that belongs to the tetrahydroisoquinoline family. It is recognized for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its chemical properties, biological activities, and relevance in various fields such as medicinal chemistry and neurobiology.

Chemical Characteristics

The compound is characterized by a unique structure that includes a tetrahydroisoquinoline core with methyl and hydroxyl groups. This structure contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that this compound can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's disease-like symptoms in animal models. It helps preserve dopamine levels and prevents neuronal death in the substantia nigra .

Neurobiology

The compound's structural similarity to neurotransmitter analogs makes it a subject of interest in neurobiological studies:

- Antioxidant Activity : It exhibits antioxidant properties that may reduce oxidative stress in neuronal tissues. This is particularly significant in neurodegenerative diseases where oxidative damage is prevalent .

Chemical Research

In synthetic chemistry:

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules and can act as a ligand in catalytic reactions .

Industrial Applications

In the pharmaceutical industry:

- Intermediate for Drug Synthesis : Its unique chemical properties make it valuable for developing new materials and as an intermediate in synthesizing pharmaceuticals .

Neuroprotective Studies

A study conducted on the effects of this compound demonstrated significant neuroprotective effects against MPTP-induced toxicity in mice. The treatment group exhibited preserved motor functions and reduced biochemical markers of neuronal damage compared to the control group .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of this compound revealed that it effectively scavenges free radicals and reduces lipid peroxidation in neuronal cells. This suggests its potential role as a therapeutic agent in conditions characterized by oxidative stress .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways . For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ in substituent positions, functional groups, and salt forms. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Hydrobromide salts generally exhibit higher aqueous solubility than free bases or hydrochloride salts (e.g., salsolinol hydrobromide vs. free base) .

- Stability : Methoxy groups (e.g., 7-methoxy-1-methyl-...) improve metabolic stability but reduce polarity compared to hydroxylated analogs .

- Collision Cross-Section (CCS): 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has a predicted CCS of 134.3 Ų (M+H⁺), useful for mass spectrometry-based identification .

Critical Analysis of Structural-Activity Relationships (SAR)

- Methyl Substitution: C1 Methyl: Enhances lipophilicity and CNS penetration (e.g., salsolinol vs. non-methylated analogs) . C3/C7 Methyl: Alters steric hindrance and receptor binding (e.g., 1,3-dimethyl vs. 7-methyl derivatives) .

- Halogenation : Bromine or chlorine at C6 (e.g., 6-bromo derivatives) increases molecular weight and may enhance antitumor potency .

- Hydroxyl vs. Methoxy : Hydroxyl groups improve hydrogen-bonding capacity (critical for enzyme inhibition), while methoxy groups enhance stability .

Biological Activity

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide (often referred to as 1,3-diMeTIQ) is a compound that has garnered attention due to its potential neuroprotective properties and its structural similarity to known pharmacological agents used in treating neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

- Molecular Formula : C11H15BrN2O

- Molecular Weight : 271.15 g/mol

1,3-diMeTIQ exhibits several mechanisms that contribute to its biological activity:

- Neuroprotection : Studies have shown that 1,3-diMeTIQ can protect against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. The compound appears to mitigate the behavioral and biochemical effects associated with MPTP toxicity by preserving dopamine levels and preventing neuronal death in the substantia nigra .

- Antioxidant Activity : The compound has demonstrated antioxidant properties that may help in reducing oxidative stress within neuronal tissues. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Efficacy Against MPTP-Induced Neurotoxicity

In a study examining the protective effects of 1,3-diMeTIQ against MPTP-induced neurotoxicity in mice:

- Behavioral Analysis : Mice pretreated with 1,3-diMeTIQ showed a significant reduction in bradykinesia compared to control groups treated only with MPTP.

- Biochemical Analysis : The administration of 1,3-diMeTIQ resulted in higher striatal dopamine levels and an increased number of tyrosine hydroxylase-positive neurons compared to untreated controls .

Structure-Activity Relationship

The stereochemistry of 1,3-diMeTIQ plays a crucial role in its biological activity. Different stereoisomers exhibit varying levels of efficacy against neurotoxicity:

- Cis-Isomer : Demonstrated stronger inhibition of MPP+-induced cytotoxicity in vitro.

- Trans-Isomer : Exhibited potent protective effects against MPTP-induced damage but was less effective than the cis-isomer in preventing cell death .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Efficacy Against MPTP | Antioxidant Activity |

|---|---|---|---|

| 1,3-Dimethyl-TIQ | Neuroprotection | High | Moderate |

| Cis-1,3-Dimethyl-N-propargyl-TIQ | Neuroprotection & Cytotoxicity Inhibition | Very High | High |

| Trans-1,3-Dimethyl-N-propargyl-TIQ | Neuroprotection | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, and how are intermediates characterized?

The synthesis of tetrahydroisoquinoline derivatives typically involves reductive amination or Pictet-Spengler cyclization. For example:

- Reductive amination : Reacting 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol with hydrobromic acid under controlled pH conditions yields the hydrobromide salt. Sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly used as a reducing agent in anhydrous solvents like dichloromethane or THF .

- Characterization : Intermediates are validated via ¹H NMR (e.g., δ 2.59 ppm for methyl groups) and ESI-MS for molecular weight confirmation. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at positions 1 and 3, hydroxyl at position 6) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆BrNO) and rules out side products .

- HPLC : Purity ≥95% is standard; retention time consistency ensures no residual solvents or unreacted precursors .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups, halogen substitution) influence the compound’s bioactivity?

- Methyl groups : The 1,3-dimethyl configuration enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .

- Halogenation : Bromine at position 6 (as in hydrobromide salts) may alter receptor binding kinetics. For example, brominated analogs show increased affinity for serotonin receptors compared to hydroxylated derivatives .

- Methodological validation : Comparative SAR studies using radioligand binding assays (e.g., IC₅₀ values for acetylcholinesterase inhibition) quantify these effects .

Q. How can researchers resolve contradictions in solubility or stability data across different salt forms (e.g., hydrochloride vs. hydrobromide)?

- Solubility testing : Use dynamic light scattering (DLS) to assess salt-dependent solubility in PBS or DMSO. Hydrobromide salts often exhibit lower aqueous solubility but higher stability in acidic conditions .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis or oxidation products. Hydrobromide salts may degrade faster than hydrochlorides due to bromide ion reactivity .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Stepwise purification : Isolate intermediates via flash chromatography (e.g., Biotage systems with hexane/EtOAc gradients) before salt formation. This reduces side reactions in later stages .

- Catalyst optimization : Replace Pd/C with polymer-supported catalysts for nitro-group reductions to minimize metal contamination .

- Scale-up adjustments : Increase stoichiometric excess of hydrobromic acid (1.2–1.5 eq) to counteract volatility losses during salt formation .

Q. How does the compound interact with biological targets such as neurotransmitter receptors or enzymes?

- Receptor binding assays : Radiolabeled ligand competition assays (e.g., ³H-naloxone for opioid receptors) quantify affinity. The 6-hydroxyl group may hydrogen-bond with active-site residues .

- Enzyme inhibition : For acetylcholinesterase, kinetic assays (Ellman’s method) measure IC₅₀ values. Methyl groups at positions 1 and 3 may sterically hinder substrate access .

Q. Methodological Guidance

Q. What in vitro models are suitable for evaluating neuroprotective effects?

- Primary neuronal cultures : Treat with glutamate or Aβ₂₅–₃₅ to induce oxidative stress. Measure cell viability via MTT assay and ROS levels using DCFH-DA .

- Microglial activation assays : LPS-stimulated BV2 cells quantify anti-inflammatory effects via TNF-α ELISA. The hydrobromide salt’s stability in cell media must be pre-validated .

Q. How can researchers address batch-to-batch variability in bioactivity data?

- Standardized synthesis protocols : Fix reaction parameters (e.g., temperature ±1°C, stirring rate 300 rpm) .

- QC/QA metrics : Enforce strict HPLC purity thresholds (≥95%) and NMR spectral match thresholds (≥90%) for all batches .

Q. What computational tools predict the compound’s pharmacokinetics and toxicity?

- ADMET prediction : Use SwissADME for logP (lipophilicity) and BOILED-Egg model for BBB penetration. Methyl groups likely improve bioavailability but may increase CYP3A4 metabolism .

- Docking simulations : AutoDock Vina models interactions with acetylcholinesterase (PDB: 4EY7). The 6-hydroxyl group may form hydrogen bonds with Ser203 .

Properties

IUPAC Name |

1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c1-7-5-9-6-10(13)3-4-11(9)8(2)12-7;/h3-4,6-8,12-13H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWBFSDJQDJKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)O)C(N1)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.